molecular formula C8H12N2O3 B2421934 N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide CAS No. 2093962-74-2

N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide

Cat. No.: B2421934
CAS No.: 2093962-74-2
M. Wt: 184.195
InChI Key: GIGVBBJWVUKSHU-ZCFIWIBFSA-N
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Description

N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide is a compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them increasingly useful in organic synthesis . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a prop-2-enamide group.

Preparation Methods

The synthesis of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of oxazolidinone derivatives with acrylamide under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include various substituted oxazolidinone derivatives and modified enamides.

Scientific Research Applications

N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-7(11)9-4-6-5-10(2)8(12)13-6/h3,6H,1,4-5H2,2H3,(H,9,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVBBJWVUKSHU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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